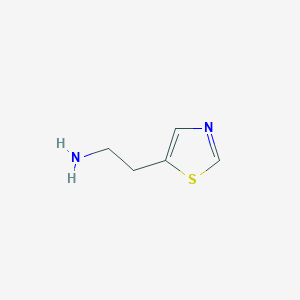

2-(Thiazol-5-yl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMXHCGSFOBPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651839 | |

| Record name | 2-(1,3-Thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-77-0 | |

| Record name | 2-(1,3-Thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thiazole Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govsciencescholar.us This structural motif is present in numerous biologically active compounds and approved drugs, highlighting its importance in the development of therapeutics. bohrium.commedcraveonline.com The versatility of the thiazole nucleus allows it to serve as a cornerstone in the design of agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. sciencescholar.usfabad.org.tr

The significance of thiazole scaffolds is underscored by their presence in over 18 FDA-approved drugs and more than 70 experimental drugs. fabad.org.tr Naturally occurring thiazole rings are often found in microbial and marine sources. fabad.org.tr The unique chemical properties of the thiazole ring, such as its ability to participate in hydrogen bonding and other molecular interactions, contribute to its capacity to bind to various biological targets with high affinity and specificity. smolecule.com This has made thiazole derivatives a focal point for researchers aiming to develop new drugs with improved efficacy and better pharmacokinetic profiles. bohrium.com

Overview of 2 Thiazol 5 Yl Ethanamine As a Research Scaffold

Within the broader family of thiazole-containing compounds, 2-(Thiazol-5-yl)ethanamine serves as a particularly useful research scaffold. Its structure features a thiazole (B1198619) ring substituted at the 5-position with an ethanamine side chain. This specific arrangement provides a versatile platform for chemical modification, allowing researchers to synthesize a diverse library of derivatives. The primary amine group of the ethanamine moiety is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. smolecule.com

The this compound scaffold is utilized as a building block in the synthesis of more complex molecules. Its derivatives have been investigated for a range of potential biological activities, including as enzyme inhibitors and receptor modulators. For instance, analogs of this compound have been explored for their potential as anticancer agents. The structural framework of this compound provides a foundation for the rational design of new chemical entities with tailored properties.

Scope and Research Imperatives for Thiazol 5 Yl Ethanamine Derivatives

Classical and Contemporary Approaches for Thiazole (B1198619) Ring Synthesis

The formation of the thiazole ring is a cornerstone of synthesizing the target compound. Chemists have developed numerous methods over the years, ranging from historical name reactions to modern, highly efficient protocols.

Hantzsch Thiazole Synthesis and its Adaptations

The most widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1889. chemeurope.combepls.com This reaction classically involves the condensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide. scispace.comchemeurope.com The versatility of this method allows for the preparation of a wide array of substituted thiazoles by simply varying the starting materials. For instance, reacting N-phenylthiourea with chloroacetone (B47974) yields 2-(phenylamino)-4-methylthiazole with a high yield of 96%.

While the classic Hantzsch synthesis is robust, several adaptations have been developed to improve yields, shorten reaction times, or enable greener conditions. Microwave-assisted Hantzsch synthesis has emerged as a powerful tool, often providing the desired thiazole products in higher yields and with shorter reaction times compared to conventional heating methods. bepls.comnih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea in methanol (B129727) under microwave irradiation at 90°C for 30 minutes resulted in a 95% yield of the corresponding aminothiazole. nih.gov

To synthesize 5-substituted thiazoles like the parent structure of this compound, modifications to the standard Hantzsch protocol are necessary. One approach involves using an α-haloketone that already bears the precursor to the desired C5 substituent. nih.gov Another strategy is the Holzapfel-Meyers-Nicolaou modification, which proceeds through a hydroxythiazoline intermediate that is subsequently dehydrated to form the thiazole ring. researchgate.net This method has been successfully applied to the synthesis of 5-acylamino-1,3-thiazoles from α-chloroglycinates and thioamide derivatives. researchgate.net

| Reaction | Starting Materials | Conditions | Product | Yield | Reference |

| Hantzsch Synthesis | α-haloketones, Thioamides | Neutral, anhydrous solvents | Substituted Thiazoles | Good to Excellent | |

| Microwave-Assisted Hantzsch | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |

| Holzapfel-Meyers-Nicolaou | α-chloroglycinates, Thioamide derivatives | Basic conditions, then TFAA/pyridine (B92270), then TEA | 5-acylamino-1,3-thiazoles | Not specified | researchgate.net |

| Hantzsch Condensation | 4-(adamant-1-yl)thiobenzamide, α-bromoketone | Not specified | 2-substituted-4-{4-(adamant-1-yl)phenyl}thiazole | Not specified | nih.gov |

Cyclization Reactions in the Formation of Thiazole Systems

Beyond the Hantzsch synthesis, several other cyclization strategies are employed to create the thiazole scaffold. These methods often provide access to thiazoles with substitution patterns that are difficult to achieve via the Hantzsch route.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of 2-acylaminoketones, typically using phosphorus pentasulfide as the reagent. chemeurope.combepls.com

Cook-Heilbron Synthesis : In this approach, an α-aminonitrile reacts with carbon disulfide to form the thiazole ring. chemeurope.combepls.com

From Enaminones : A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can produce 2-amino-5-acylthiazoles in good yields. organic-chemistry.org

From α-Diazoketones : The reaction of α-diazoketones with thioureas, catalyzed by trifluoromethanesulfonic acid (TfOH), provides a metal-free route to 2,4-disubstituted thiazoles. organic-chemistry.org

These varied cyclization reactions highlight the flexibility available to synthetic chemists in constructing the core thiazole structure.

Multicomponent Reactions for Thiazole Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting material atoms. organic-chemistry.org This approach is valued for its operational simplicity, reduction of waste, and ability to rapidly generate complex molecules. organic-chemistry.orgresearchgate.net

Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov A notable example is the one-pot, three-component reaction of arylglyoxals, acetylthiourea, and a 1,3-dicarbonyl compound like barbituric acid in the presence of triethylamine (B128534) to yield 2-acetamido-4-arylthiazol-5-yl derivatives. researchgate.net Another green MCR involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation, which avoids the need for external catalysts. nih.gov These methods allow for the rapid assembly of highly functionalized thiazole scaffolds, which can be precursors to compounds like this compound. nih.gov

| Reaction Type | Components | Catalyst/Solvent | Key Features | Reference |

| Three-Component | Arylglyoxals, Acetylthiourea, Barbituric Acid | Triethylamine / Ethanol (B145695) | Mild conditions, good yields, simple operation. | researchgate.net |

| Three-Component | Arylglyoxals, Thioamides, Cyclic 1,3-dicarbonyls | Water / Microwave | Green methodology, no external reagents required. | nih.gov |

| Four-Component | Aldehydes, Isocyano(triphenylphosphoranylidene)acetate, Amines, Thiocarboxylic acids | Triethylamine / Methanol | Cascade Ugi/Wittig cyclization to form polysubstituted thiazoles. | nih.gov |

Strategies for the Introduction and Modification of the Ethanamine Moiety

Once the thiazole ring is formed, the next critical step is the introduction of the ethanamine side chain at the C5 position. This can be achieved through direct installation or by converting another functional group.

Direct Amination and Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for synthesizing amines. organicchemistrytutor.com It represents a direct pathway to this compound and its analogs. This process typically begins with the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. organicchemistrytutor.com

A specific route to a structural analog involves the reductive amination of 2,4-dimethylthiazole-5-acetaldehyde. Using sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol, with the pH buffered to 6.5-7.0, this one-pot method can achieve an 81% yield. Sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) (STAB) are often the reagents of choice for one-pot reductive aminations because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. organicchemistrytutor.comdigitellinc.com

Direct amination via nucleophilic substitution is another potential route. This would involve a precursor such as 5-(2-haloethyl)thiazole reacting with an amine source like ammonia (B1221849) or a protected amine equivalent.

| Method | Precursor | Reagents | Key Conditions | Reference |

| Reductive Amination | 2,4-dimethylthiazole-5-acetaldehyde | Ethylamine hydrochloride, NaBH₃CN | Methanol, pH 6.5-7.0 | |

| Reductive Amination | Benzaldehyde, 2-(4-nitrophenyl)ethanamine | Sodium borohydride | Methanol | google.com |

| Reductive Amination | Ketone, Cyclic amine | NaBH₃CN | One-pot procedure | organicchemistrytutor.com |

Functional Group Interconversions Leading to Ethanamine

An alternative to direct amination is the transformation of a pre-existing functional group at the C5 position into the desired ethanamine moiety. vanderbilt.edu This multi-step approach offers flexibility, as various functional groups can serve as the starting point.

A common strategy begins with a C5-substituted thiazole bearing a two-carbon chain, such as 2-(thiazol-5-yl)ethanol or 2-(thiazol-5-yl)acetic acid. For example, a 2-(thiazol-5-yl)ethanol derivative can be converted into a better leaving group, such as a bromide, by treating it with phosphorus tribromide (PBr₃). This resulting 5-(2-bromoethyl)thiazole intermediate can then undergo amination. The Gabriel synthesis is a classic method for this transformation, involving reaction with potassium phthalimide (B116566) followed by hydrazinolysis to release the primary amine. vulcanchem.com

Alternatively, the bromoethyl intermediate can be converted to an azide (B81097) using sodium azide, which is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd/C). vanderbilt.edu Another pathway involves the reduction of a 5-thiazoleacetonitrile or a 5-thiazoleacetamide to the corresponding ethanamine. vanderbilt.edu

| Precursor Functional Group | Intermediate | Key Reagents | Final Step | Reference |

| Thiazol-5-ylethanol | Thiazol-5-ylethyl bromide | PBr₃ | Gabriel Synthesis (Potassium phthalimide, then hydrazine) | |

| Thiazol-5-ylethyl halide | Thiazol-5-ylethyl azide | Sodium azide | Reduction (e.g., LiAlH₄, H₂/Pd/C) | vanderbilt.edu |

| Thiazol-5-ylacetic acid | Thiazol-5-ylacetamide | Amine source, coupling agent | Reduction (e.g., LiAlH₄) | nih.gov |

| Thiazol-5-ylacetonitrile | N/A | N/A | Reduction (e.g., LiAlH₄, H₂) | vanderbilt.edu |

Regioselective Synthesis of 5-Substituted Thiazoles

The controlled placement of substituents on the thiazole ring, known as regioselectivity, is a significant challenge in synthetic organic chemistry. numberanalytics.com For thiazoles, this is particularly important as the biological activity and material properties of the resulting compounds are highly dependent on the substitution pattern. A variety of methods have been developed to achieve regioselective synthesis of 5-substituted thiazoles.

One eco-friendly approach involves the N-bromosuccinimide (NBS)-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. nih.gov This method proceeds by the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. nih.gov The in-situ generation of α-bromo-1,3-diketones from the corresponding 1,3-diketones and NBS is a key step in this process. nih.gov This reaction demonstrates high regioselectivity, yielding the 5-acylfunctionalized thiazoles. nih.gov

Another strategy for achieving regioselectivity at the 5-position involves base-promoted cyclization reactions. rsc.orgrsc.org Researchers have developed efficient, base-promoted methods for the synthesis of 2,5- and 4,5-disubstituted thiazoles using alkyl 2-(methylthio)-2-thioxoacetates as starting materials. rsc.orgrsc.org The reaction with active methylene (B1212753) isocyanides proceeds rapidly at room temperature under metal-free conditions. rsc.orgrsc.org This methodology shows broad functional group compatibility at the 5-position of the thiazole ring and provides excellent yields. rsc.orgrsc.org Specifically, the reaction between dithioates and active methylene isocyanides leads to thiazoles with tosyl and ester substituents at the 2nd and 4th positions, respectively. rsc.org

Furthermore, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides like TosMIC (tosylmethyl isocyanide) and ethyl isocyanoacetate provides a route to 2,5- and 4,5-disubstituted thiazoles, respectively, in high yields. researchgate.net The use of potassium hydroxide (B78521) (KOH) in ethanol was found to be the optimal base and solvent system for this transformation. researchgate.net The regiochemistry of the products has been confirmed through single-crystal X-ray diffraction studies. rsc.orgrsc.orgresearchgate.net

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference |

| 1,3-Diketones | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | N-Bromosuccinimide (NBS), Solvent-free | 5-Acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles | nih.gov |

| Alkyl 2-(methylthio)-2-thioxoacetates | Active methylene isocyanides | Base-promoted, Room temperature, Metal-free | 2,5- and 4,5-Disubstituted thiazoles | rsc.orgrsc.org |

| Methyl-2-oxo-2-(amino)ethanedithioates | TosMIC or Ethyl isocyanoacetate | KOH, Ethanol | 2,5- and 4,5-Disubstituted thiazoles | researchgate.net |

Development of Novel Synthetic Routes and Sustainable Chemistry for Thiazol-5-yl-ethanamine Derivatives

The development of novel and sustainable synthetic routes for thiazole derivatives is driven by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. bepls.combohrium.comresearchgate.net Conventional methods for thiazole synthesis often rely on hazardous reagents and generate significant chemical waste. researchgate.net

Modern approaches focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental harm. researchgate.net Innovative techniques that have been applied to thiazole synthesis include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents like water and ionic liquids, and mechanochemistry. numberanalytics.combepls.comresearchgate.net These methods often lead to increased reaction rates, higher yields, and simpler purification procedures. researchgate.net

For instance, microwave-assisted organic synthesis has been shown to be an efficient method for the rapid synthesis of hydrazinyl thiazoles and other trisubstituted thiazoles in high yields with reduced reaction times and no harmful by-products. bepls.com Catalyst-free methods, such as the reaction of α-diazoketones with thiourea (B124793) in polyethylene (B3416737) glycol (PEG-400), also represent a green approach to synthesizing 2-aminothiazoles. bepls.com Another sustainable method involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water, avoiding the need for a catalyst. bepls.com

The application of these green principles to the synthesis of this compound derivatives is an active area of research. The development of multi-component, one-pot reactions is a particularly promising strategy, as it can generate a wide range of biologically active molecules in a sustainable manner. researchgate.net Electrochemical methods also offer a green and sustainable pathway for the oxidative cyclization of enaminones with thioamides to produce thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

| Green Chemistry Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, high yields, fewer by-products. | bepls.comresearchgate.net |

| Ultrasound-Mediated Synthesis | Use of ultrasonic waves to promote chemical reactions. | Increased reaction rates, improved yields. | bepls.comresearchgate.net |

| Green Solvents | Use of environmentally benign solvents like water or PEG-400. | Reduced toxicity and environmental impact. | numberanalytics.combepls.com |

| Catalyst-Free Synthesis | Reactions designed to proceed without a catalyst. | Avoids use of often toxic and expensive metal catalysts. | bepls.com |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Metal- and oxidant-free conditions, sustainable. | organic-chemistry.org |

These advancements in synthetic methodologies not only provide more efficient access to this compound and its derivatives but also align with the growing demand for environmentally responsible chemical manufacturing. bohrium.comresearchgate.net

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable tools for the structural characterization of this compound derivatives. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in a molecule. For this compound derivatives, characteristic signals for the thiazole ring protons are typically observed in the aromatic region of the spectrum (δ 7–9 ppm). For instance, in N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, the imidazothiazole protons appear as doublets at δ 6.94 and 7.51 ppm. nih.gov The protons of the ethanamine side chain will have distinct chemical shifts, and their coupling patterns can reveal their connectivity.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In thiazole derivatives, the carbon atoms of the thiazole ring typically resonate between δ 120–160 ppm. vulcanchem.com For example, in a series of 1,3-thiazole derivatives, the C-2, C-4, and C-5 carbons of the thiazole ring were observed at δ 169.01, 142.64, and 104.50 ppm, respectively. nih.gov

2D NMR: Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish correlations between different nuclei, providing a more detailed picture of the molecular structure. bohrium.comdrugbank.comresearchgate.net These methods can confirm the connectivity of atoms within the this compound framework.

Below is a table summarizing typical NMR data for thiazole derivatives:

Interactive Table 1: Representative NMR Data for Thiazole Derivatives| Technique | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Thiazole Ring Protons | δ 7.0 - 9.0 | |

| ¹H NMR | Imidazothiazole Protons | δ 6.94, 7.51 (doublets) | nih.gov |

| ¹³C NMR | Thiazole Ring Carbons | δ 120 - 160 | vulcanchem.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In its basic form, MS provides the molecular weight of the compound. For example, the mass spectrum of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole shows a molecular ion peak at m/z 279.0 (M+1). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.netnih.govnih.gov This technique is essential for confirming the identity of newly synthesized compounds. For instance, the HRMS data for N-(2-Fluorophenyl)-6-(thiazol-5-yl)quinazolin-4-amine was found to be 323.0758, which is very close to the calculated value of 323.0766 for the molecular formula C17H11FN4S. amazonaws.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In this compound derivatives, characteristic IR absorption bands can be observed for the N-H stretch of the amine group, C-H stretches of the alkyl and aromatic portions, and the C=N and C=S stretching vibrations within the thiazole ring. nih.govvulcanchem.com For example, in a series of imidazo[2,1-b]thiazole (B1210989) derivatives, the SO2 group showed characteristic bands at 1152 and 1304 cm-1. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For crystalline solids, X-ray diffraction analysis is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice. acs.org This technique provides precise bond lengths, bond angles, and torsional angles. The solid-state conformations of thiazole-amino acid residues have been analyzed using data from the Cambridge Structural Database. nih.gov For some thiazole derivatives, the crystal structure reveals a nearly planar conformation, with a small angle between the thiazole and adjacent phenyl rings. mdpi.com The analysis of single crystals of thiourea derivatives of 2-morpholin-4-yl-ethylamine using X-ray diffraction revealed a monoclinic crystal system. researchgate.net

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. vulcanchem.com For some thiazole derivatives, a purity of ≥95% is confirmed using reverse-phase HPLC with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in a sample. ijrap.netnih.gov The chemical composition of various extracts containing thiazole derivatives has been studied using GC-MS. ajmb.org

Computational and Theoretical Studies on Thiazol 5 Yl Ethanamine Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For thiazole (B1198619) derivatives, these calculations have been instrumental in predicting their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to thiazole derivatives to understand their reactivity and stability. qeios.comsciensage.info Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting molecular reactivity. acarindex.com The HOMO-LUMO energy gap is a significant indicator of chemical stability. qeios.com

For instance, DFT studies on various thiazole derivatives have been used to calculate global reactivity descriptors like electronegativity (χ), hardness (η), and softness (σ). sciensage.infoacarindex.com These parameters help in correlating the electronic structure with potential biological or chemical activity. sciensage.info Local reactivity can also be analyzed through condensed Fukui functions, which identify specific atomic sites prone to electrophilic or nucleophilic attack. In some studies, DFT calculations have been employed to predict the acidity constants (pKa) of thiazole derivatives, showing good correlation with experimental values. nih.gov

Table 1: Key Parameters from DFT Analysis of Thiazole Derivatives

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. | acarindex.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. | acarindex.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap suggests higher stability and lower reactivity. | qeios.comacarindex.com |

| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons. | Influences the nature of chemical bonds. | acarindex.com |

| Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. | sciensage.infoacarindex.com |

Prediction of Spectroscopic Properties

Theoretical calculations are also valuable for predicting the spectroscopic characteristics of molecules. For thiazole derivatives, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. acarindex.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted, aiding in the structural elucidation of newly synthesized compounds. acarindex.com While specific data for 2-(Thiazol-5-yl)ethanamine is not extensively detailed in the provided context, the principles apply broadly to thiazole-containing structures. For example, in related compounds, ¹H-NMR spectra are predicted to show pyridine (B92270) protons at δ 7.2–8.5 ppm and thiazole protons at δ 6.8–7.5 ppm. vulcanchem.com IR spectroscopy is expected to show N-H stretching vibrations near 3300 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹. vulcanchem.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as a thiazole derivative, might interact with a biological target, typically a protein. dovepress.commdpi.comnih.gov

Binding Affinity Predictions and Hotspot Identification

Molecular docking simulations can estimate the binding affinity between a ligand and a target protein, often expressed as a binding energy score. dovepress.comorientjchem.org Lower binding energy generally indicates a more stable and favorable interaction. dovepress.com These simulations have been applied to various thiazole derivatives to predict their potential as inhibitors for targets like enzymes and receptors. ebi.ac.ukresearchgate.net For example, docking studies on thiazole-based compounds have identified their potential to bind to the active sites of proteins like epidermal growth factor receptor (EGFR) tyrosine kinase and DNA gyrase. mdpi.comnih.govebi.ac.uk The addition of a thiazole group to certain compounds has been shown to increase their binding affinity for proteases by approximately five-fold. researchgate.net

Hotspot identification involves pinpointing the key residues within a protein's binding site that contribute most significantly to the binding energy. This information is crucial for designing more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative | Target Protein | Predicted Binding Affinity/Score | Key Interactions | Reference |

|---|---|---|---|---|

| Thiazole-thiophene hybrids | Rab7b | Good affinity towards active site pocket | - | dovepress.com |

| Thiazole-containing thioureas | S. aureus DNA gyrase (2XCS) | - | H-bonds with Ala1118, Met1121, F:DC11, F:DG10 | ebi.ac.uk |

| Thiazole-quinoline hybrids | 2BTF protein | -7.6 to -7.9 Kcal/mole | - | orientjchem.org |

Elucidation of Specific Binding Modes

Beyond just predicting if a molecule will bind, docking simulations reveal the specific binding mode, including the orientation and conformation of the ligand within the binding pocket. ebi.ac.uk This includes identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.govplos.org For instance, a study on thiazole-containing thioureas targeting S. aureus DNA gyrase revealed four hydrogen bond interactions with specific residues, contributing to the stability of the complex. ebi.ac.uk Understanding these specific binding modes is essential for the rational design of new derivatives with improved affinity and specificity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. biointerfaceresearch.com This method complements the static picture provided by molecular docking. nih.govrsc.org

MD simulations have been used to study thiazole derivatives to confirm the stability of their binding to target proteins. ebi.ac.ukrsc.org By simulating the movement of atoms over a period of time, typically nanoseconds, researchers can assess the stability of the interactions predicted by docking. rsc.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. Stable RMSD and RMSF values, generally between 0.5 Å and 2.5 Å, indicate that the ligand remains stably bound within the active site. rsc.org These simulations have validated the binding of thiazole derivatives to targets like the LasR protein of P. aeruginosa and have been used to analyze conformational changes in enzyme-inhibitor complexes. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazol-5-yl-ethanamine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of new, unsynthesized analogs and in understanding the molecular properties that are key for the desired biological effect. For thiazole derivatives, QSAR studies have been employed to explore their potential as inhibitors of various enzymes and as antimicrobial agents. akjournals.comlaccei.org

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.govnih.gov Software like ChemBioDraw, Avogadro, and Mold2 are often used to draw and optimize the 3D structures of the molecules and to calculate a wide array of descriptors. laccei.orgnih.govnih.gov

Commonly used descriptors in QSAR studies of thiazole-containing compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include connectivity indices and information content indices. nih.gov

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov

Physicochemical descriptors: Properties like molecular weight (MW), logP (a measure of lipophilicity), and molar refractivity are often included. biorxiv.org

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) and the selected molecular descriptors. laccei.org To ensure the robustness and predictive power of the model, it is crucial to perform validation. nih.gov This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. nih.govlaccei.org Statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the quality of the model. biorxiv.org

Table 1: Examples of Molecular Descriptor Classes Used in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula. | Molecular Weight, Atom Count |

| Topological | Describes atomic connectivity. | Wiener Index, Kier & Hall Indices |

| Geometrical | Relates to the 3D structure. | Molecular Surface Area, Molecular Volume |

| Electrostatic | Describes charge distribution. | Dipole Moment, Partial Atomic Charges |

| Quantum-Chemical | Derived from quantum mechanics. | HOMO/LUMO Energies, Electron Affinity |

The ultimate goal of QSAR modeling is to develop a predictive model that can accurately forecast the biological activity of novel compounds based on their structure. nih.govnih.gov For thiazole derivatives, QSAR models have been developed to predict their activity as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). laccei.orgnih.gov

In a study on thiazole derivatives as 5-LOX inhibitors, a 2D-QSAR model was generated with a correlation coefficient of 0.626 and a test set prediction coefficient of 0.621, indicating a statistically significant predictive ability. laccei.org The developed model can be represented by a mathematical equation that links the pIC50 to a combination of selected descriptors. laccei.org Such models help in identifying the key structural features that influence the inhibitory activity. For instance, the presence and nature of substituents on the thiazole ring can significantly impact the biological response. nih.gov

The development of these predictive models often involves machine learning techniques. embopress.org Methods like genetic function approximation (GFA) and random forest can be used to select the most relevant descriptors and build robust models. nih.govbiorxiv.org The predictive power of these models is rigorously tested through internal and external validation procedures to ensure their reliability for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. biorxiv.orgnih.gov

Derivation of Molecular Descriptors and Statistical Analysis

In Silico Assessment of Molecular Drug-Likeness and Predicted Bioavailability

Before committing to the synthesis of novel compounds, it is essential to assess their potential to be developed into drugs. In silico methods provide a rapid and cost-effective way to predict the "drug-likeness" and pharmacokinetic properties of molecules. nih.govnih.gov These predictions are often based on established rules and models derived from the analysis of known drugs.

A widely used guideline is Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) of 500 or less.

A logP value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Compounds that adhere to these rules are considered to have a higher probability of good oral bioavailability. nih.govresearchgate.net

Various computational tools and web servers, such as SwissADME, are available to calculate a range of physicochemical properties and predict ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. bioflux.com.ro For thiazole derivatives, these tools can predict properties like water solubility, gastrointestinal absorption, and blood-brain barrier penetration. nih.govbioflux.com.ro For instance, a study on new heteroaryl(aryl) thiazole derivatives showed that the predicted bioavailability score for all compounds was approximately 0.55, and they displayed good to excellent drug-likeness scores. nih.gov

The topological polar surface area (TPSA) is another important descriptor used to predict drug absorption. It is calculated based on the surface sum over all polar atoms in a molecule. chemscene.com A TPSA value of 140 Ų or less is often associated with good oral bioavailability.

Table 2: Predicted Physicochemical Properties for a Representative Thiazole Compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 206.27 |

| logP | 1.1013 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area (TPSA) | 64.69 Ų |

| Rotatable Bonds | 3 |

Data for 2-(2-(Pyrazin-2-yl)thiazol-4-yl)ethan-1-amine. chemscene.com

These in silico assessments help to filter out compounds with undesirable pharmacokinetic profiles early in the drug discovery process, allowing researchers to focus on candidates with a higher likelihood of success.

Structure Activity Relationship Sar Studies of 2 Thiazol 5 Yl Ethanamine Derivatives

Impact of Thiazole (B1198619) Ring Substitution Patterns on Biological Response

The biological activity of 2-(thiazol-5-yl)ethanamine derivatives is profoundly affected by the nature and position of substituents on the thiazole ring. analis.com.my Modifications at the C2, C4, and C5 positions can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets. analis.com.mychim.it

Systematic SAR studies have demonstrated that substituents at the C2, C4, and C5 positions of the thiazole ring are critical for determining the biological response of these derivatives.

At the C2 position , the nature of the substituent significantly influences antiproliferative activity. In a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the order of potency was found to be NHCH₃ > Me ≫ N(CH₃)₂. nih.gov An N-methylamino group at C2 enhanced antiproliferative activity compared to an unsubstituted amino group, while increasing the steric bulk to an N,N-dimethylamino group led to a significant decrease in activity. nih.gov For histamine (B1213489) H₃ receptor antagonists, thiazol-2-yl ether moieties have been shown to be well-tolerated, with several derivatives exhibiting nanomolar binding affinities. nih.gov

Substituents at the C4 position also play a vital role. For instance, in a study of 2-amino-4,5-diarylthiazoles as tubulin polymerization inhibitors, placing a 3',4',5'-trimethoxyphenyl ring at the C4 position was a key design element mimicking the A-ring of combretastatin (B1194345) A-4. nih.gov In other studies, substituting the C4 position with a 4-chlorophenyl group in certain pyran-thiazole hybrids resulted in significant cytotoxicity against cancer cell lines. nih.gov The introduction of a methyl group at C4, as seen in 2-(4-methylthiazol-5-yl)ethanamine, is noted to potentially increase lipophilicity and metabolic stability. vulcanchem.com

The C5 position is equally important for biological recognition. In a series of 2-aminothiazole-5-carboxamides, the presence of a carboxanilide side chain at C5 was crucial for their cytostatic effects on leukemia cells. nih.govmdpi.com For 2-amino-4,5-diarylthiazoles, the optimal substituents at the C5-position for antiproliferative activity included a naphth-2-yl group or a phenyl ring with para-substituents like methyl, trifluoromethyl, methoxy, or ethoxy groups. nih.gov In a series of imidazo[2,1-b]thiazole (B1210989) derivatives designed as COX-2 inhibitors, the type and size of the amine substituent at the C-5 position affected both the potency and selectivity of COX-2 inhibition. nih.gov

The following table summarizes the impact of various substituents at different positions on the thiazole ring.

| Position | Substituent Type | Effect on Biological Activity | Target/Assay |

| C2 | N-methylamino (-NHCH₃) | Increased antiproliferative activity | Tubulin Polymerization |

| C2 | N,N-dimethylamino (-N(CH₃)₂) | Decreased antiproliferative activity | Tubulin Polymerization |

| C4 | 3,4,5-trimethoxyphenyl | Potent antiproliferative activity | Tubulin Polymerization |

| C4 | 4-chlorophenyl | High cytotoxicity in hybrid molecules | Cancer Cell Lines |

| C5 | Carboxanilide | Cytostatic effects | Leukemia Cell Lines |

| C5 | Naphth-2-yl | Potent antiproliferative activity | Tubulin Polymerization |

| C5 | p-Substituted Phenyl | Potent antiproliferative activity | Tubulin Polymerization |

Significance of the Ethanamine Side Chain in Biological Recognition

The ethanamine side chain of this compound is a key structural feature for interaction with various biological targets. Its flexibility and the basicity of the terminal amine group are crucial for molecular recognition.

Modifications to the terminal amine group of the ethanamine side chain can significantly alter the pharmacological profile of the derivatives. The primary amine can engage in nucleophilic substitution reactions, allowing for the creation of a wide array of derivatives. For many dopamine (B1211576) D3 receptor antagonists, a basic amine moiety is a characteristic element for activity. In a series of histamine-related compounds, modifications to the terminal amino group were performed to modulate activity on carbonic anhydrase isoforms. unifi.it The basicity of the amine allows it to exist as a positively charged species under physiological conditions, which can facilitate electrostatic interactions with acidic residues in receptor binding pockets. researchgate.net

The length and branching of the alkyl chain connecting the thiazole ring and the amine group are critical for optimal receptor binding. SAR studies on histamine H3 receptor antagonists often involve a spacer, typically an alkyl chain, connecting a core element to a basic moiety. nih.gov For dopamine D2 and D3 receptor ligands, a linear alkyl chain often serves as the spacer. In a study of histamine-related compounds, varying the length of the aliphatic chain was a key strategy. unifi.it Restricting the flexibility of the aminoethyl chain, for instance by incorporating it into a cyclopropyl (B3062369) structure, has been used to design highly selective histamine H3 agonists.

Modifications to the Amine Terminus

Hybridization Strategies with Other Bioactive Heterocycles

Combining the this compound scaffold with other biologically active heterocyclic rings is a common strategy to develop novel therapeutic agents with improved or multi-target activity. researchgate.net The thiazole ring itself is often incorporated into fused heterocyclic systems or linked to other heterocycles to enhance biological effects. mdpi.comnih.gov

For example, a series of metronidazole-thiazole derivatives were synthesized and evaluated as potential antibacterial agents. researchgate.net Another study reported on 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives with various substituents on the pyrazoline ring, which were investigated for their antimicrobial properties. nih.gov Similarly, the synthesis of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives has been explored for antimicrobial activity. nih.gov In the development of dopamine receptor ligands, the this compound core has been incorporated into larger structures, such as hybrid aminotetralin-piperazine derivatives, to explore the binding pockets of D2 and D3 receptors. nih.gov This hybridization approach leverages the established biological activities of different heterocyclic systems to create synergistic or novel pharmacological profiles.

Stereochemical Influences on SAR

Stereochemistry plays a critical role in the biological activity of this compound derivatives, as enantiomers of a chiral compound often exhibit different potencies and efficacies. For dopamine receptor agonists like Pramipexole, which contains a 2-aminothiazole (B372263) moiety within a more complex structure, the stereochemistry is crucial for its high affinity for the D3 receptor. beilstein-journals.org In the development of ligands for 5-HT1A receptors, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine, which are structurally related to the ethanamine scaffold, show that stereoisomers can have vastly different activities, acting as either agonists or antagonists. nih.gov For conformationally restricted histamine analogues, the specific stereoisomers are key to achieving high selectivity for the H3 receptor by controlling the orientation of the aminoethyl side chain. beilstein-journals.org

Preclinical Pharmacological Investigations and Biological Activities of Thiazol 5 Yl Ethanamine Derivatives

Antimicrobial Activity

Thiazole (B1198619) derivatives, including those related to 2-(Thiazol-5-yl)ethanamine, have demonstrated a broad spectrum of antimicrobial activities. These compounds are of significant interest in the search for new therapeutic agents to combat the growing challenge of multidrug-resistant pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. rsc.orgnih.govscholarsresearchlibrary.com The effectiveness of these compounds is often influenced by the specific substitutions on the thiazole ring. cttjournal.com

A study on thiazole-quinolinium derivatives revealed potent bactericidal activity against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, as well as some Gram-negative organisms. rsc.org Certain derivatives were found to alter bacterial cell morphology, causing an elongated shape, and to stimulate FtsZ polymerization, which disrupts cell division. rsc.org

In another study, newly synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with a thiazolidine-2,4-dione moiety exhibited antibacterial activity primarily against Gram-positive bacteria, with some compounds showing activity comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov The presence of an electron-withdrawing substituent on the phenyl ring was found to be favorable for this activity. nih.gov Similarly, N-chloro aryl acetamide (B32628) derivatives of 4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-N-(4-phenyl-thiazol-2-yl)-benzenesulfonamide were effective against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. scholarsresearchlibrary.com

Furthermore, a series of 1,5-disubstituted tetrazoles, some incorporating a thiazole moiety, were evaluated for their antimicrobial activity. uw.edu.pl Two derivatives, in particular, showed high inhibition against both standard and hospital strains of Gram-positive and Gram-negative bacteria, with some being more potent than ciprofloxacin (B1669076) against certain strains. uw.edu.pl

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Derivative Type | Bacterial Strains | Activity | Reference |

| Thiazole-quinolinium derivatives | Gram-positive (MRSA, VRE), Gram-negative | Potent bactericidal activity | rsc.org |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | Active, some comparable to oxacillin and cefuroxime | nih.gov |

| N-chloro aryl acetamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial activity | scholarsresearchlibrary.com |

| 1,5-disubstituted tetrazoles with thiazole moiety | Gram-positive and Gram-negative strains | High inhibition, some more potent than ciprofloxacin | uw.edu.pl |

| Indole derivatives with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) | S. aureus, MRSA, E. coli, B. subtilis | Significant antibacterial activity | turkjps.org |

| Thiazole derivatives bearing thiazolidin-4(5H)-one | Gram-negative (E. coli, K. pneumoniae) and Gram-positive bacteria | Active, with some compounds showing high efficacy | scielo.br |

Antifungal Efficacy against Fungal Pathogens

Thiazole derivatives have also been investigated for their potential as antifungal agents. nanobioletters.commdpi.com Studies have shown that these compounds can be effective against various fungal pathogens, including Candida species. turkjps.orgscielo.brnanobioletters.com

For instance, a series of thiazole derivatives bearing a thiazolidin-4(5H)-one moiety displayed antifungal activity against four Candida species. scielo.br One compound, in particular, was more effective against C. glabrata than other tested compounds. scielo.br Another study on new heteroaryl(aryl) thiazole derivatives reported good antifungal activity, with one compound showing the best activity with a minimum inhibitory concentration (MIC) ranging from 0.08 to 0.23 mg/mL. nih.gov

Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties also demonstrated a good level of antifungal activity, especially against C. krusei, with some compounds being more effective than the standard drug fluconazole. turkjps.org Furthermore, thiosemicarbazide (B42300) derivatives of 2-arylthiazole-4-carbaldehyde showed moderate activity against Candida albicans. researchgate.net

The antifungal activity of these derivatives is often linked to the specific chemical groups attached to the thiazole core.

| Derivative Type | Fungal Pathogens | Activity | Reference |

| Thiazole derivatives with thiazolidin-4(5H)-one | Candida species (C. albicans, C. glabrata) | Active, with some compounds showing high efficacy | scielo.br |

| Heteroaryl(aryl) thiazole derivatives | Various fungal strains | Good antifungal activity | nih.gov |

| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | C. albicans, C. krusei | Good activity, some more effective than fluconazole | turkjps.org |

| Thiosemicarbazide derivatives of 2-arylthiazole-4-carbaldehyde | Candida albicans | Moderate activity | researchgate.net |

| Thiazolidin-4-one derivatives | C. albicans | Active, with some compounds showing significant inhibition | nanobioletters.com |

Antitubercular Potential

The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new antitubercular agents, and thiazole derivatives have emerged as a promising class of compounds. mdpi.comnih.govucl.ac.uk

A study on thiosemicarbazide derivatives of 2-arylthiazole-4-carbaldehyde and related compounds showed inhibitory activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis Bacille Calmette Guerin (BCG) strains. researchgate.net Another investigation into thiazole-chalcone hybrids identified compounds with potent antitubercular activity, with some being more active than the standard drug pyrazinamide. mdpi.com Specifically, chalcones with 2,4-difluorophenyl and 2,4-dichlorophenyl groups showed high potency. mdpi.com

Furthermore, research on 2,5-dimethylpyrrole derivatives, some incorporating a benzothiazolyl ring, has led to the identification of compounds active against M. tuberculosis and multidrug-resistant clinical isolates. ucl.ac.uk Some of these derivatives demonstrated either bacteriostatic or bactericidal effects. ucl.ac.uk Thiazole-thiadiazole derivatives have also been evaluated, with one compound showing a significant MIC value of 7.1285 μg/ml against M. tuberculosis (H37Ra). nih.gov

The following table presents data on the antitubercular activity of various thiazole derivatives.

| Derivative Type | Mycobacterium Strain | Activity | Reference |

| Thiosemicarbazide derivatives | M. tuberculosis H37Ra, M. bovis BCG | Inhibitory activity | researchgate.net |

| Thiazole-chalcone hybrids | M. tuberculosis | Potent activity, some exceeding pyrazinamide | mdpi.com |

| 2,5-dimethylpyrrole derivatives with benzothiazolyl ring | M. tuberculosis, MDR-TB clinical isolates | Active, bacteriostatic or bactericidal effects | ucl.ac.uk |

| Thiazole-thiadiazole derivatives | M. tuberculosis (H37Ra) | Significant MIC values | nih.gov |

| 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives | M. tuberculosis H37Rv | Moderate antitubercular activity | nih.gov |

Antiviral Properties

Thiazole derivatives have also been explored for their antiviral capabilities. While some studies have shown minimal effects against certain viruses, others have identified promising activity.

For instance, research on novel 2-thiopyrimidine-5-carbonitrile derivatives, which can be related to the broader class of thiazole-containing heterocycles, demonstrated promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg

It is important to note that the antiviral activity of thiazole derivatives is highly dependent on the specific viral target and the chemical structure of the compound.

Anticancer Activity

The thiazole scaffold is a key component in numerous compounds that have been investigated for their potential as anticancer agents. mdpi.commdpi.com These derivatives have shown promise in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity on Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies evaluating their cytotoxic effects on a variety of cancer cell lines in vitro. cttjournal.com

A study on novel pyridine-thiazole hybrid molecules revealed high antiproliferative activity against a panel of cancer cell lines, including those from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. mdpi.com One compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed a particularly low IC50 value of 0.57 µM in HL-60 human promyelocytic leukemia cells, while exhibiting much lower toxicity in normal human cell lines. mdpi.com

In another investigation, a series of new imidazo[2,1-b]thiazole-based aryl hydrazones exhibited high cytotoxicity against the MDA-MB-231 breast cancer cell line. cttjournal.com The structure-activity relationship indicated that the substituents on the thiazole ring significantly influenced the antitumor activity. cttjournal.com Similarly, a study on 2-amino, 5-nitrothiazole (B1205993) derivatives found that one compound, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, showed a statistically significant cytotoxic effect on the MDA-MB-231 cell line at a concentration of 100 µM after 72 hours of incubation. cttjournal.com

Furthermore, a study on new benzo[d]imidazo[2,1-b]thiazole derivatives demonstrated that most of the synthesized compounds exhibited higher cytotoxicity against the MCF-7 breast cancer cell line than the positive control, tamoxifen, at a concentration of 10 µM. brieflands.com Two compounds, in particular, showed the highest potency, with 81% and 77% inhibition rates. brieflands.com

The table below provides a summary of the in vitro cytotoxicity of various thiazole derivatives on different cancer cell lines.

| Derivative Type | Cancer Cell Line | Cytotoxic Effect | Reference |

| Pyridine-thiazole hybrid molecules | HL-60 (leukemia) | High antiproliferative activity (IC50 = 0.57 µM) | mdpi.com |

| Imidazo[2,1-b]thiazole-based aryl hydrazones | MDA-MB-231 (breast cancer) | High cytotoxicity | cttjournal.com |

| 2-amino, 5-nitrothiazole derivatives | MDA-MB-231 (breast cancer) | Significant cytotoxic effect at 100 µM | cttjournal.com |

| Benzo[d]imidazo[2,1-b]thiazole derivatives | MCF-7 (breast cancer) | High cytotoxicity, some exceeding tamoxifen | brieflands.com |

| 1,3-Thiazole derivatives | MCF-7 and MDA-MB-231 (breast cancer) | Considerable antiproliferative activity | mdpi.com |

| Thiazolidin-4-one derivatives | MCF-7 and HepG2 (liver cancer) | Potent cytotoxic activity | nih.gov |

Antiproliferative Effects and Cell Line Selectivity

Thiazole derivatives have demonstrated significant potential as antiproliferative agents, with various studies highlighting their efficacy against a range of cancer cell lines.

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their in vitro antitumor activities. One compound, in particular, showed potent and selective antiproliferative activity against human K562 leukemia cells with an IC50 value of 16.3 µM. nih.gov This compound was found to be inactive against MDA-MB-231 and less active against MCF-7 and HT-29 cell lines. nih.gov

In another study, new N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed and tested against A549, HeLa, and MCF-7 cell lines. nih.gov One of these derivatives displayed strong antiproliferative activity against HeLa and A549 cancer cells, with the most significant inhibitory effect on HeLa cells (IC50 value of 1.6 ± 0.8 µM). nih.gov Further investigation revealed that this compound could induce cell apoptosis and cause G1-phase arrest in the cell cycle of HeLa cells. nih.gov

The antiproliferative efficacy of a novel series of thiazole-based derivatives was assessed against A-549, MCF-7, Panc-1, and HT-29 cancer cell lines. frontiersin.org The results indicated that these compounds exhibited notable antiproliferative efficiency, with GI50 values ranging from 27 nM to 71 nM. frontiersin.org One compound, 11f, which is a coumarin-based derivative, demonstrated the highest efficacy with a GI50 value of 27 nM, making it 1.2-fold more active than the reference drug erlotinib. frontiersin.org This compound was particularly effective against lung (A-549) and breast (MCF-7) cancer cell lines. frontiersin.org

Furthermore, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells. mdpi.com The cytotoxicity of twelve new diaryl benzo[d]imidazo[2,1-b]thiazole derivatives was evaluated on the MCF-7 breast cancer cell line. nih.gov At a concentration of 10 μM, all compounds significantly inhibited cell growth, with two compounds, 6i and 6j, showing the highest potency, inhibiting proliferation by 81% and 77%, respectively. nih.gov These compounds exhibited low toxicity on normal fibroblast cells. nih.gov

A study on 2-amino, 5-nitrothiazole derivatives tested three compounds on the MDA-MB-231 breast cancer cell line. cttjournal.com While two compounds inhibited cancer cell migration without affecting cytotoxicity, a third derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, showed a statistically significant cytotoxic effect at a concentration of 100 μM/L after 72 hours of incubation. cttjournal.com

The table below summarizes the antiproliferative activity of selected thiazole derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (leukemia) | 16.3 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (cervical) | 1.6 ± 0.8 µM | nih.gov |

| Thiazole-based derivative (11f) | A-549, MCF-7, Panc-1, HT-29 | 27 nM (GI50) | frontiersin.org |

| Diaryl benzo[d]imidazo[2,1-b]thiazole derivative (6i) | MCF-7 (breast) | 81% inhibition at 10 µM | nih.gov |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (breast) | Significant cytotoxicity at 100 µM/L | cttjournal.com |

Anti-inflammatory Activity

Thiazole derivatives have been identified as possessing significant anti-inflammatory properties. wisdomlib.org Synthetic thiazole compounds are being researched as potential alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) due to their diverse biological activities. wisdomlib.orgwjpmr.com

In one study, synthesized thiazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. wisdomlib.org The results showed that the derivatives exhibited varying degrees of activity, with compounds 3c and 3d demonstrating the most promising results, achieving up to 44% and 41% inhibition, respectively. wisdomlib.org Another study also utilized the carrageenan and formalin-induced rat paw edema methods and found that nitro-substituted thiazole derivatives showed better anti-inflammatory activity compared to the standard drug, nimesulide. wjpmr.com

Thiazole-based chalcone (B49325) derivatives have also been investigated for their anti-inflammatory potential. nih.gov Eight out of thirteen tested chalcones displayed anti-inflammatory activity in the range of 51-55% in a carrageenan mouse paw edema model. nih.gov The presence of polyphenolic compounds in some thiazole derivatives is thought to contribute to their anti-inflammatory and antioxidant effects, offering protection against inflammation-related disorders. wjpmr.com

The anti-inflammatory activity of these derivatives is believed to stem from a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com These findings suggest that thiazole derivatives warrant further investigation for the development of new and effective anti-inflammatory treatments. wisdomlib.org

Antioxidant Activity and Mechanisms of Action

Derivatives of 2-aminothiazole (B372263) have been shown to possess notable antioxidant properties. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, a key mechanism in preventing lipid oxidation. nih.gov

A study involving a series of new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated significant radical scavenging activity. nih.gov The antioxidant capacity was assessed using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Compounds with electron-donating substituents on the associated aldehyde groups exhibited prominent radical scavenging potential. nih.gov

Similarly, the investigation of 2-amino-5-(4-acetylphenylazo)-thiazole derivatives revealed their potential as antioxidants. mjcce.org.mk These compounds were evaluated both in vitro and in vivo for their toxicity and antioxidant activity, with a focus on liver function enzymes. mjcce.org.mk

The mechanism of action for the antioxidant effects of thiazole derivatives is rooted in their chemical structure, which allows them to interact with and neutralize reactive oxygen species (ROS). researchgate.net This capability helps to mitigate oxidative stress, which is implicated in a wide range of diseases.

Other Biological Activities

Antidiabetic Potential

Thiazole derivatives have emerged as a significant area of research for the development of new antidiabetic agents. rasayanjournal.co.in The thiazole nucleus is a core structure in several existing antidiabetic drugs, including rosiglitazone, pioglitazone, and troglitazone, which primarily target PPARγ. rasayanjournal.co.in

Recent studies have explored the potential of thiazole derivatives to target other enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP-4). rasayanjournal.co.innih.gov For instance, a series of indeno[1,2-c]pyrazol-4(1H)-ones containing a thiazole moiety were synthesized and evaluated for their in vitro type II diabetes inhibitory activity. nih.gov One compound from this series demonstrated more potent inhibition of the α-glucosidase enzyme compared to the standard drug, acarbose. nih.gov

In another study, 38 thiazole- and indole-based derivatives were synthesized and investigated for their inhibitory effects on the production of LPS-stimulated TNF-α, a factor implicated in insulin (B600854) resistance. nih.gov One of these derivatives, 12b, showed excellent inhibitory efficiency and a high binding affinity for the fatty acid-binding protein aP2. nih.gov Oral administration of this compound effectively reduced plasma blood glucose, triglycerides, insulin, and total cholesterol in a high-fat diet-induced obesity model, highlighting its potential as an anti-diabetic agent. nih.gov

Furthermore, a novel series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives were synthesized, and those with an electron-releasing group on the benzylidene portion demonstrated improved anti-diabetic activity. These compounds showed good antihyperglycemic action, as determined by α-amylase inhibitory activity.

The table below presents the antidiabetic potential of selected thiazole derivatives.

| Compound Type | Target/Assay | Key Finding | Reference |

| Indeno[1,2-c]pyrazol-4(1H)-one with thiazole | α-glucosidase inhibition | More potent than acarbose | nih.gov |

| Thiazole- and indole-based derivative (12b) | aP2 binding, in vivo model | Reduced blood glucose, triglycerides, insulin | nih.gov |

| 5-(substituted benzaldehyde) thiazolidine-2,4-dione | α-amylase inhibition | Good antihyperglycemic activity |

Enzyme Inhibition Studies (e.g., COX, DHFR, UPPS)

Thiazole derivatives have been extensively studied for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents.

Cyclooxygenase (COX) Inhibition: Several studies have focused on the synthesis of thiazole derivatives as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. A series of methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. metu.edu.tr The results showed that these compounds had potent inhibitory activities, with one compound being the most potent against COX-2, exhibiting an inhibition percentage of 81.5% at a 5 µM concentration. metu.edu.tr Another study on 2-(trimethoxyphenyl)-thiazoles found that four of the tested compounds were good inhibitors of both COX isoforms, with one compound showing a good COX-2 selectivity index, similar to meloxicam. researchgate.net Furthermore, some 2-thio-diarylimidazole derivatives containing a thiazole moiety also demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Thiazole derivatives have also been investigated as inhibitors of DHFR, an important target for antibacterial and anticancer drugs. A study on new Schiff bases of disalicylic acid methylene-based derivatives, which incorporated a thiazole ring, evaluated their inhibitory activity against E. coli DNA gyrase and DHFR. frontiersin.org Two of the compounds demonstrated promising dual-target inhibition, with IC50 values against DHFR that were more potent than the reference drug, trimethoprim. frontiersin.org

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition: While not explicitly detailed in the provided context, the general description of enzyme inhibition by thiazole derivatives suggests their potential to target a wide range of enzymes. For instance, thiazole derivatives have been shown to act as antagonists against enzymes crucial for bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase.

The table below summarizes the enzyme inhibitory activities of selected thiazole derivatives.

| Compound Type | Target Enzyme | Key Finding | Reference |

| Methoxyphenyl thiazole carboxamide derivative | COX-2 | 81.5% inhibition at 5 µM | metu.edu.tr |

| 2-(trimethoxyphenyl)-thiazole | COX-2 | Good selectivity index, similar to meloxicam | researchgate.net |

| 2-thio-diarylimidazole with thiazole | COX-1 and COX-2 | Significant inhibition of both isoforms | nih.gov |

| Schiff base of disalicylic acid methylene-based derivative | DHFR | More potent than trimethoprim | frontiersin.org |

Mechanistic Elucidation of Biological Actions of 2 Thiazol 5 Yl Ethanamine Derivatives

Identification of Molecular Targets (e.g., receptors, enzymes, ion channels)

Derivatives of 2-(thiazol-5-yl)ethanamine have been shown to interact with a wide array of molecular targets, which is foundational to their pharmacological effects. These targets are primarily enzymes and receptors involved in critical cellular processes.

A significant body of research has identified various kinases as primary targets. For instance, certain imidazo[2,1-b]thiazole (B1210989) derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation. researchgate.net Other kinase targets include cyclin-dependent kinases (CDKs) such as CDK4, CDK6, and CDK9, which are key regulators of the cell cycle. mdpi.com The kinesin motor protein HSET (KIFC1) has also been identified as a target for thiazole-based inhibitors, which disrupt its function in a manner competitive with ATP. acs.org Furthermore, investigations have pointed towards the inhibition of Phosphoinositide 3-kinase (PI3K), protein tyrosine kinases, and PIM kinases by various thiazole-containing compounds. google.comnih.gov

Beyond kinases, other enzymes like DNA topoisomerase, HIV reverse transcriptase, E. coli MurB enzyme, and 14a-lanosterol demethylase have been identified as potential targets, highlighting the broad antimicrobial and antiviral potential of these derivatives. smolecule.comnih.gov

Receptors are another major class of targets. Notably, certain benzo[d]imidazo[2,1-b]thiazole derivatives are believed to exert their cytotoxic effects by inhibiting Estrogen Receptors (ERs). brieflands.com Similarly, molecular docking studies have suggested that other derivatives may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis. researchgate.net

Table 1: Identified Molecular Targets of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Molecular Target | Biological Effect |

|---|---|---|

| Imidazo[2,1-b]thiazoles | Cyclooxygenase-2 (COX-2) researchgate.net | Anti-inflammatory researchgate.net |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Cyclin-Dependent Kinases (CDK4, CDK6, CDK9) mdpi.com | Anticancer, Cell Cycle Arrest mdpi.com |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylates | HSET (KIFC1) Kinesin acs.org | Anticancer, Mitotic Disruption acs.org |

| General Thiazole (B1198619) Derivatives | Phosphoinositide 3-kinase (PI3K) google.com | Anticancer, Growth Inhibition google.com |

| Benzo[d]imidazo[2,1-b]thiazoles | Estrogen Receptors (ERs) brieflands.com | Anticancer (Breast Cancer) brieflands.com |

| Thiazole-containing 5-fluoro-2-oxindoles | VEGF Receptor 2 (VEGFR2) researchgate.net | Anticancer, Anti-angiogenesis researchgate.net |

| Imidazothiazoles | EGFR, B-RAF, DHFR researchgate.net | Anticancer researchgate.net |

| Thiazolidin-4-ones | PIM Kinase, Protein Tyrosine Kinases nih.gov | Anticancer nih.gov |

| Heteroaryl(aryl) thiazoles | E. coli MurB, 14a-lanosterol demethylase nih.gov | Antibacterial, Antifungal nih.gov |

| General Thiazole Derivatives | DNA Topoisomerase, HIV Reverse Transcriptase smolecule.com | Anticancer, Antiviral smolecule.com |

Modulation of Intracellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that alter intracellular signaling pathways. The inhibition of these targets can lead to the suppression of entire signaling networks crucial for cell survival, proliferation, and communication.

A prime example is the inhibition of the PI3K/Akt signaling pathway. google.com Thiazole derivatives that target PI3K prevent the phosphorylation of downstream effectors like Akt, a central node for many pathways governing cell growth and survival. google.com By blocking this pathway, these compounds can effectively halt tumor progression.

Similarly, by inhibiting CDKs, thiazole derivatives directly interfere with the cell cycle machinery. mdpi.com This prevents the transition between cell cycle phases (e.g., G1 to S phase), ultimately leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com The mechanism often involves suppressing the downstream signaling that CDKs control. mdpi.com

Inhibition of receptor tyrosine kinases like VEGFR2 by thiazole-containing compounds disrupts the signaling pathways that lead to angiogenesis, the formation of new blood vessels required for tumor growth. researchgate.net Likewise, targeting Estrogen Receptors in breast cancer cells modulates estrogen-responsive gene expression and signaling, leading to reduced proliferation. brieflands.com The inhibition of the kinesin HSET leads to the formation of multipolar spindles in cancer cells with extra centrosomes, a catastrophic event that triggers cell death. acs.org This is a direct consequence of interfering with the mechanical processes of mitosis, which are themselves a form of cellular signaling.

Biochemical and Cellular Assays for Mechanism of Action Studies

A variety of biochemical and cellular assays are essential for identifying molecular targets and confirming the mechanism of action of this compound derivatives.

Biochemical Assays: These assays directly measure the interaction between a compound and its purified molecular target, typically an enzyme or receptor.